molecular formula C7H6ClN B8363489 Benzimidoyl chloride

Benzimidoyl chloride

Cat. No.: B8363489
M. Wt: 139.58 g/mol
InChI Key: IAHMNSCQDXESII-UHFFFAOYSA-N
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Description

Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. While specific hazard information for benzimidoyl chloride was not located in the search results, analogous acyl chloride compounds (like the commonly used benzoyl chloride ) are typically corrosive, moisture-sensitive, and react violently with water to release hydrogen chloride. It is prudent to handle this compound with extreme care, using appropriate personal protective equipment and engineering controls in a well-ventilated environment, such as a fume hood.

Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

benzenecarboximidoyl chloride

InChI

InChI=1S/C7H6ClN/c8-7(9)6-4-2-1-3-5-6/h1-5,9H

InChI Key

IAHMNSCQDXESII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Benzimidoyl chloride serves as a key intermediate in the synthesis of benzimidazole derivatives, which exhibit a wide range of biological activities. These derivatives have been studied for their potential as:

  • Antimicrobial agents : Compounds containing benzimidazole scaffolds have shown efficacy against various bacterial and fungal infections.
  • Anticancer drugs : Several benzimidazole derivatives are under investigation for their ability to inhibit cancer cell proliferation.
  • Antiviral agents : Some derivatives have demonstrated activity against viral infections, including HIV and hepatitis viruses .

Case Study: Anticancer Activity

Research has indicated that certain benzimidazole derivatives synthesized from this compound exhibit potent anticancer activity. For instance, the compound N-(2-cyanophenyl)this compound was used to synthesize thioureas that showed significant cytotoxic effects against cancer cell lines .

Synthesis of Heterocyclic Compounds

This compound is also utilized in the synthesis of various heterocyclic compounds through reactions with nucleophiles. Notable reactions include:

  • Formation of Thioureas : this compound reacts with thioureas to yield cyclic products such as benzothiazines and quinazolines, which have potential therapeutic applications .
  • Cycloaddition Reactions : The compound can undergo cycloaddition reactions with secondary amines to produce novel cyclic structures with enhanced biological activity .

Table 1: Selected Reactions Involving this compound

Reaction TypeProductsObservations
Reaction with thioureasBenzothiazinesForms cyclic structures with diverse activities
Cycloaddition with secondary aminesQuinazolinesEnhanced biological activity observed
Reaction with substituted anilinesC2, N3-substituted derivativesYields good reaction efficiency (45-80%)

Agrochemical Applications

Beyond medicinal applications, this compound has been explored for use in agrochemicals. Its derivatives can act as fungicides and herbicides, contributing to pest management strategies in agriculture. Compounds derived from this compound have shown effectiveness against various agricultural pests and pathogens, promoting crop health and yield .

Recent Advances and Future Directions

Recent studies have focused on optimizing the synthesis of benzimidazole derivatives from this compound to enhance their pharmacological properties. Innovations in synthetic methodologies, such as one-pot reactions and mechanochemical approaches, are being explored to streamline the production process while minimizing environmental impact .

Comparison with Similar Compounds

Reactivity and Electronic Effects

Compound Structure Key Reactivity
Benzimidoyl Chloride C₆H₅C(Cl)=NH Reacts with amines, thiocyanate, and thiols to form imidamides, isothiocyanates, or sulfides . Participates in intramolecular cycloadditions .
N-Hydroxy-4-(trifluoromethyl)benzenecarboximidoyl Chloride C₆H₄(CF₃)C(Cl)=NOH Electron-withdrawing CF₃ group enhances electrophilicity at the imidoyl carbon. Used in radical and nucleophilic substitutions .
N-(p-Tolylsulfonyl)this compound C₆H₅C(Cl)=N-SO₂C₆H₄CH₃ Sulfonyl group stabilizes the intermediate and directs regioselectivity in coupling reactions .
Benzoyl Chloride C₆H₅COCl Classic acylating agent for alcohols and amines. Less electrophilic at carbon compared to this compound due to the carbonyl group .

Key Findings :

  • Substituted benzimidoyl chlorides (e.g., CF₃ or SO₂R groups) exhibit modified reactivity. The CF₃ group increases electrophilicity, accelerating nucleophilic attacks , while sulfonyl groups enhance stability and regioselectivity .
  • This compound outperforms benzoyl chloride in forming N-heterocycles due to the imine-like C=N bond, which facilitates cyclization .

Key Findings :

  • This compound synthesis is efficient under mild conditions , whereas CF₃-substituted derivatives require careful handling due to moisture sensitivity .

Key Findings :

  • This compound is indispensable for N-heterocycle synthesis, while its CF₃-substituted analog has niche roles in drug discovery .
  • Benzoyl chloride’s applications are broader in industrial chemistry but lack specificity for N-heterocycles .

Stability and Handling

Compound Stability Storage Conditions
This compound Hydrolyzes rapidly in moist air; decomposes upon heating . Stored over CaCl₂ in anhydrous conditions .
CF₃-Substituted Derivative More stable against hydrolysis due to CF₃’s electron-withdrawing effect . Room temperature in sealed containers .
Benzoyl Chloride Moisture-sensitive but less reactive than this compound . Cool, dry environment .

Key Findings :

  • Substituted benzimidoyl chlorides show improved stability, enabling longer storage .
  • All compounds require anhydrous handling to prevent hydrolysis.

Preparation Methods

Reaction Conditions and Procedure

A mixture of N-(2-cyanophenyl)benzamide (2.25 mmol) and PCl₅ (2.4 mmol) in dry toluene is refluxed for 8 hours under inert conditions. The solvent is subsequently removed under reduced pressure, yielding N-(2-cyanophenyl)this compound as a brownish oil. While this method achieves moderate conversion, challenges include:

  • Purity issues : The crude product often requires further purification due to residual phosphorus byproducts.

  • Environmental concerns : PCl₅ generates acidic waste, necessitating careful disposal.

Mechanistic Insights

The reaction proceeds through the formation of a tetrahedral intermediate, where PCl₅ acts as a chlorinating agent. The cyano group at the ortho position facilitates intramolecular cyclization, stabilizing the imidoyl chloride product.

Optimized Synthesis Using Thionyl Chloride

To address limitations of the PCl₅ method, recent protocols employ thionyl chloride (SOCl₂) as a superior chlorinating agent. This modification, reported in patents and organic chemistry journals, offers enhanced yield and scalability.

Stepwise Procedure

  • Chlorination : N-(2-cyanophenyl)benzamide (5.40 mmol) is stirred with excess SOCl₂ (27 mmol) under reflux for 8 hours.

  • Distillation : Excess SOCl₂ is distilled at 120°C, leaving a yellow solid residue.

  • Isolation : The product is obtained in 90% yield with >95% purity, as confirmed by NMR and X-ray crystallography.

Advantages Over PCl₅

  • Cost-effectiveness : SOCl₂ is cheaper and more readily available than PCl₅.

  • Waste reduction : Excess SOCl₂ can be recovered via distillation, minimizing environmental impact.

  • Scalability : The method is adaptable to multi-gram syntheses without compromising yield.

Table 1: Comparative Analysis of Chlorinating Agents

ParameterPCl₅ MethodSOCl₂ Method
Yield70–75%85–90%
PurityModerateHigh
Reaction Time8 hours6–8 hours
Byproduct ManagementComplexSimplified

Applications in Heterocyclic Synthesis

This compound’s utility is exemplified in its reactions with nucleophiles like thioamides and diamines, forming quinazoline and imidazoquinazoline derivatives.

Quinazoline Formation

Reaction with thioacetamide proceeds via S-nucleophilic attack, forming an isothiourea intermediate. Subsequent Dimroth rearrangement under basic conditions yields 2-phenylquinazoline:

Benzimidoyl chloride+ThioacetamideCHCl3,ΔQuinazoline+Acetonitrile[1]\text{this compound} + \text{Thioacetamide} \xrightarrow{\text{CHCl}_3, \Delta} \text{Quinazoline} + \text{Acetonitrile} \quad

One-Pot Imidazoquinazoline Synthesis

A patent-pending method reacts this compound with ethylenediamine in chloroform, producing imidazoquinazoline in 75% yield at room temperature . This single-step protocol reduces synthetic steps and improves atom economy.

Q & A

Q. What are the standard synthetic protocols for preparing benzimidoyl chloride derivatives, and how can reproducibility be ensured?

Benzimidoyl chlorides are typically synthesized via reactions of carboxamides with phosphorus(V) chloride (PCl₅) in aprotic solvents like benzene or hexane under reflux conditions. For example, N-cyclopentylthis compound is prepared by heating PCl₅ with the precursor in benzene, followed by solvent removal and purification via distillation or chromatography . To ensure reproducibility:

  • Document solvent purity, reaction temperature, and time precisely.
  • Include detailed characterization data (e.g., IR spectra for imine stretches at ~1660 cm⁻¹) and purity assessments (HPLC or NMR).
  • Adhere to guidelines for experimental reporting, such as separating main text data from supplementary information and cross-referencing known compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive and moisture-sensitive. Key safety measures include:

  • Using impervious gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .
  • Working in a fume hood to avoid inhalation of vapors.
  • Storing the compound in anhydrous conditions and avoiding contact with water to prevent hydrolysis.
  • Emergency protocols: Immediate decontamination with neutralizing agents (e.g., sodium bicarbonate for acid spills) and access to eyewash stations .

Advanced Research Questions

Q. How can phase annealing methods improve crystallographic resolution of this compound complexes?

Phase annealing, implemented in programs like SHELX-90, enhances the accuracy of direct methods for solving crystal structures, particularly for large or flexible benzimidoyl derivatives. This approach:

  • Utilizes negative quartet relations to refine phase probabilities.
  • Increases success rates by up to tenfold for atomic-resolution structures .
  • Example workflow: Combine high-resolution X-ray data with simulated annealing to resolve ambiguities in electron density maps for derivatives like N-(4-methoxyphenyl)this compound .

Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) in this compound characterization be resolved?

Discrepancies often arise from impurities or solvent interactions. Methodological solutions include:

  • Cross-validating IR imine peaks (1660 cm⁻¹) with ¹H NMR signals for aromatic protons (δ 7.2–8.0 ppm) .
  • Conducting mass spectrometry (HRMS) to confirm molecular ions.
  • Repeating syntheses under strictly anhydrous conditions to eliminate hydrolysis byproducts.
  • Referencing computational models (DFT) to predict vibrational frequencies and compare with experimental data.

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